molecular formula C10H9BrN2 B1315128 5-(4-Bromophenyl)-1-methyl-1H-pyrazole CAS No. 73387-52-7

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Cat. No.: B1315128
CAS No.: 73387-52-7
M. Wt: 237.1 g/mol
InChI Key: CVCDEENQBMSJCX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-bromophenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

  • Step 1: Formation of Hydrazone Intermediate

      Reagents: 4-bromophenylhydrazine, 1-methyl-3-oxobutan-1-one

      Conditions: Acidic medium (e.g., acetic acid)

      Reaction: [ \text{4-bromophenylhydrazine} + \text{1-methyl-3-oxobutan-1-one} \rightarrow \text{Hydrazone intermediate} ]

  • Step 2: Cyclization to Form Pyrazole Ring

      Conditions: Heating

      Reaction: [ \text{Hydrazone intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

  • Substitution Reactions

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)

      Products: Substituted pyrazoles

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., potassium permanganate)

      Conditions: Acidic or basic medium

      Products: Oxidized pyrazole derivatives

  • Reduction Reactions

      Reagents: Reducing agents (e.g., sodium borohydride)

      Conditions: Solvent (e.g., methanol)

      Products: Reduced pyrazole derivatives

Scientific Research Applications

5-(4-Bromophenyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of new materials with specific electronic and optical properties.

    Chemical Research: The compound serves as a model system for studying the reactivity and properties of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with additional substituents.

Uniqueness

5-(4-Bromophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-bromophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDEENQBMSJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503287
Record name 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-52-7
Record name 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73387-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A N,N′-dimethylformamide (15 mL) solution of 4-bromoacetophenone (10.60 g, 53.25 mmols) and N,N′-dimethylformamide dimethyl acetal (2.5 equivalents) was heated at 125 degrees Celcius for 3 hours. The dark red solution was cooled to room temperature. The volatiles were removed by rotary evaporation providing a red viscous oil. To this substance was added anhydrous N,N′-dimethylformamide (15 mL) and methyl hydrazine (7.6 g, 160 mmols, 3 equivalents). The mixture was stirred at room temperature for 1 hour and then heated at 75 degrees Celcius for 4 hours. The volatiles were removed by rotary evaporation and the crude residue was taken up in a small volume of methylene chloride. This red solution was applied to a cartridge of silica gel. The cartridge was eluted with a 20:80 mixture of ethyl acetate and hexanes, respectively. The appropriate fractions were combined and concentrated to produce 12.5 g of a white solid.
Name
methyl hydrazine
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-dimethylformamide dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromoacetophenone (20.0 g; 0.10 mole) and N,N-dimethylformamide dimethylacetal (28.5 mL; 0.20 mole) were mixed together in DMF (12 mL) and heated to 110° C. for 4 hours. The methanol and water that were generated during the reaction were distilled (6.2 mL). The mixture was cooled to 25° C. Methyl t-butyl ether (100 mL) and methylhydrazine (21.2 mL; 0.40 moles) were added and the mixture was stirred over night. The reaction mixture was washed with 1 M aqueous ammonium chloride (3×40 mL) and water (40 mL). The organic phase was dried by azeotropic distillation using a Dean-Stark apparatus. As an alternative to distillation, the solution was dried through an anhydrous magnesium sulfate cartridge. The solution was filtered through a silica gel cartridge (60 g). The product was flushed from the cartridge with methyl t-butyl ether. The fraction(s) containing product were combined and concentrated to about 70 mL by distillation. Heptane (120 mL) was added and distillation was continued until the pot temperature reached 98.4° C. About 100 mL of distillate was collected. The mixture was cooled to 40° C. The mixture was seeded and the temperature was maintained at 40° C. for 30 minutes while crystallization was initiated. The mixture was slowly chilled to 0° C. over 90 minutes. The mixture was held at 0° C. for 30 minutes. The mixture was filtered and the solid was washed (3×) with chilled (0° C.) heptane. The solid was dried on the filter. A cream-colored, crystalline solid (16.3 g; 68% yield) was obtained. The NMR data of the title compound are as per alternative 1.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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